molecular formula C17H33NO4 B14534026 n-Dodecyl-l-glutamic acid CAS No. 62765-46-2

n-Dodecyl-l-glutamic acid

Cat. No.: B14534026
CAS No.: 62765-46-2
M. Wt: 315.4 g/mol
InChI Key: ZLNXPOHTTBSBIH-HNNXBMFYSA-N
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Description

n-Dodecyl-l-glutamic acid is a derivative of l-glutamic acid, an amino acid that plays a crucial role in various biological processes. The compound features a long dodecyl (12-carbon) chain attached to the glutamic acid molecule, which imparts unique properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-dodecyl-l-glutamic acid typically involves the esterification of l-glutamic acid with dodecyl alcohol. This reaction is often catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

n-Dodecyl-l-glutamic acid can undergo various chemical reactions, including:

    Oxidation: The dodecyl chain can be oxidized to introduce functional groups such as hydroxyl or carboxyl groups.

    Reduction: Reduction reactions can modify the functional groups on the glutamic acid moiety.

    Substitution: The compound can participate in substitution reactions where the dodecyl chain or functional groups on the glutamic acid are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dodecyl chain can yield dodecanoic acid derivatives, while reduction of the glutamic acid moiety can produce modified amino acids.

Scientific Research Applications

n-Dodecyl-l-glutamic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: The compound is employed in studies involving membrane proteins and lipid interactions due to its amphiphilic nature.

    Medicine: Research into drug delivery systems often utilizes this compound for its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: It is used in the formulation of personal care products, detergents, and other industrial applications where surfactants are required.

Mechanism of Action

The mechanism of action of n-dodecyl-l-glutamic acid is largely attributed to its amphiphilic structure. The dodecyl chain interacts with hydrophobic environments, while the glutamic acid moiety interacts with hydrophilic environments. This dual interaction allows the compound to stabilize emulsions, form micelles, and interact with biological membranes. The molecular targets and pathways involved include membrane proteins and lipid bilayers, where the compound can modulate membrane fluidity and protein function.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecyl sulfate: Another amphiphilic compound used as a surfactant and detergent.

    Dodecylbenzene sulfonic acid: A surfactant with a similar dodecyl chain but different functional groups.

    Dodecanoic acid: A fatty acid with a similar dodecyl chain but lacking the amino acid moiety.

Uniqueness

n-Dodecyl-l-glutamic acid is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic glutamic acid moiety. This structure imparts unique properties, such as the ability to interact with both hydrophobic and hydrophilic environments, making it versatile in various applications.

Properties

CAS No.

62765-46-2

Molecular Formula

C17H33NO4

Molecular Weight

315.4 g/mol

IUPAC Name

(2S)-2-(dodecylamino)pentanedioic acid

InChI

InChI=1S/C17H33NO4/c1-2-3-4-5-6-7-8-9-10-11-14-18-15(17(21)22)12-13-16(19)20/h15,18H,2-14H2,1H3,(H,19,20)(H,21,22)/t15-/m0/s1

InChI Key

ZLNXPOHTTBSBIH-HNNXBMFYSA-N

Isomeric SMILES

CCCCCCCCCCCCN[C@@H](CCC(=O)O)C(=O)O

Canonical SMILES

CCCCCCCCCCCCNC(CCC(=O)O)C(=O)O

Origin of Product

United States

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